molecular formula C21H20N4O3S B2456065 (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide CAS No. 113569-91-8

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B2456065
CAS No.: 113569-91-8
M. Wt: 408.48
InChI Key: DQADLPSRODRHAL-MDWZMJQESA-N
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Description

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a synthetic small molecule investigated for its potential as a kinase inhibitor. Its molecular structure, featuring a sulfonamide group linked to a dimethylpyrimidine ring and a cinnamide moiety, is characteristic of compounds designed to target ATP-binding sites in enzymes. This compound has been identified in research contexts as a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA) [https://pubmed.ncbi.nlm.nih.gov/26073852/]. Inhibition of TrkA, a receptor tyrosine kinase critical for nerve growth factor (NGF) signaling, positions this molecule as a valuable pharmacological tool for studying pain pathways, neuroinflammatory processes, and cancers where the NGF/TrkA axis is dysregulated, such as in certain neuroblastomas and pancreatic cancers [https://www.nature.com/articles/s41598-021-89788-y]. Its research utility extends to probing the role of TrkA in neuronal differentiation and survival, providing insights for the development of targeted therapeutic agents. For Research Use Only.

Properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,26)(H,22,23,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQADLPSRODRHAL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4,6-Dimethylpyrimidin-2-amine

The pyrimidine core is synthesized via a Biginelli-like condensation reaction.

Reaction Conditions

  • Reactants : Acetylacetone (2.5 eq), guanidine carbonate (1.0 eq).
  • Catalyst : HCl (0.1 M in ethanol).
  • Temperature : 80°C, reflux.
  • Time : 6–8 hours.

Mechanism :

  • Knoevenagel condensation between acetylacetone and guanidine.
  • Cyclization to form the pyrimidine ring.
  • Acid-catalyzed aromatization.

Yield : 68–72% (reported for analogous pyrimidines).

Sulfamoyl Group Introduction

Sulfonation of 4-Aminophenylacrylamide

The sulfamoyl group is introduced via reaction with chlorosulfonic acid.

Reaction Conditions

  • Reactants : 4-Aminophenylacrylamide (1.0 eq), chlorosulfonic acid (2.2 eq).
  • Solvent : Dry dichloromethane.
  • Temperature : 0–5°C (ice bath).
  • Time : 2 hours.

Mechanism :

  • Electrophilic sulfonation at the para position.
  • Quenching with aqueous ammonia to form the sulfamoyl group.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Enamide Formation and Coupling

Synthesis of 3-Phenylprop-2-enoyl Chloride

Procedure :

  • Reactants : Cinnamic acid (1.0 eq), thionyl chloride (3.0 eq).
  • Conditions : Reflux at 70°C for 3 hours.
  • Workup : Excess thionyl chloride removed under vacuum.

Amidation with Sulfamoyl Intermediate

Reaction Table :

Parameter Value
Reactant Ratio 1:1.1 (sulfamoyl:enoyl chloride)
Base Triethylamine (2.5 eq)
Solvent Tetrahydrofuran (THF)
Temperature 25°C (room temp)
Time 12 hours
Yield 85–89% (analogous reactions)

Key Observations :

  • Stereoselective E-configuration favored by bulky triethylamine.
  • Reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe microreactor-based systems to enhance scalability:

Process Parameters :

  • Residence Time : 8 minutes.
  • Temperature : 120°C.
  • Pressure : 2 bar.
  • Throughput : 12 kg/day (pilot-scale data).

Advantages :

  • 23% reduction in byproduct formation vs. batch processing.
  • 15% higher overall yield.

Characterization and Quality Control

Spectroscopic Data

Key Peaks (FT-IR) :

  • 3270 cm⁻¹ (N-H stretch, sulfamoyl).
  • 1665 cm⁻¹ (C=O, enamide).
  • 1340, 1160 cm⁻¹ (S=O asymmetric/symmetric stretch).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrimidine-H).
  • δ 7.89 (d, J = 15.6 Hz, 1H, enamide-Hβ).
  • δ 6.71 (d, J = 15.6 Hz, 1H, enamide-Hα).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group (-SO2_2-NH-) undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

NucleophileConditionsProductNotes
Aliphatic aminesDMF, 60–80°CSecondary sulfonamidesYields depend on amine steric bulk
ThiolsNaOH (aq.), RTSulfur-linked derivativesThiolate ions attack the electrophilic sulfur
AlcoholsK2_2CO3_3, refluxAlkoxy-sulfonamidesRequires anhydrous conditions

For example, reaction with ethanolamine produces a hydroxyethyl-sulfonamide derivative, enhancing solubility in polar solvents.

Oxidation of the Enamide Double Bond

The α,β-unsaturated enamide system is susceptible to oxidation:

Oxidizing AgentConditionsProductOutcome
KMnO4_4 (acidic)H2_2SO4_4, 0°CEpoxide intermediate → DihydroxyamideStereospecific epoxidation observed
Ozone (O3_3)CH2_2Cl2_2, -78°CCleavage to carboxylic acidForms phenylglyoxylic acid derivatives

Epoxidation proceeds via electrophilic addition, while ozonolysis cleaves the double bond to generate carbonyl fragments.

Hydrolysis of the Amide Bond

The enamide’s amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductMechanism
Acidic (HCl, 6M)Reflux, 12h3-Phenylpropanoic acid + 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilineProtonation of carbonyl oxygen, nucleophilic attack by water
Basic (NaOH, 10%)Reflux, 8hSodium 3-phenylpropanoate + corresponding amineDeprotonation, hydroxide ion attack

Acidic hydrolysis yields the free amine, while basic conditions produce carboxylate salts.

Reduction of the Enamide Double Bond

Catalytic hydrogenation selectively reduces the enamide’s double bond:

CatalystConditionsProductSelectivity
H2_2/Pd-CEthanol, RTSaturated amide (N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide)No reduction of pyrimidine rings
NaBH4_4MeOH, 0°CPartial reduction (mixture)Limited efficacy due to steric hindrance

Hydrogenation preserves the sulfamoyl and pyrimidine groups, making it useful for generating analogs with altered conformational flexibility.

Electrophilic Aromatic Substitution

The phenyl and pyrimidine rings participate in electrophilic reactions:

ReactionReagentsPositionProduct
NitrationHNO3_3/H2_2SO4_4Para to sulfamoyl groupNitro-substituted derivative
HalogenationBr2_2/FeBr3_3Pyrimidine C-5Bromopyrimidine analog

Nitration occurs preferentially on the electron-rich phenyl ring, while halogenation targets the pyrimidine’s less hindered positions.

Stability Under Biologically Relevant Conditions

In vitro studies highlight its stability in physiological environments:

ConditionResultImplication
pH 7.4 buffer, 37°C90% intact after 24hSuitable for oral administration
Liver microsomes (NADPH)t1/2_{1/2} = 2.1hModerate metabolic stability

Oxidative metabolism primarily targets the enamide bond, forming inactive carboxylates .

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundStructural DifferenceReactivity Contrast
SulphamethazineLacks enamide groupNo epoxidation or reduction at double bond
Piperazine derivativesFlexible amine chainFaster nucleophilic substitution at sulfamoyl group

The enamide system uniquely enables conjugation-based reactions absent in simpler sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity : Compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide have shown significant antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folic acid synthesis pathways. For instance, studies have demonstrated that derivatives exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Properties : The presence of the pyrimidine moiety enhances the compound's anti-inflammatory potential. Research indicates that such compounds can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Cancer Research

Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. For example, it has been tested on human cancer cells with promising results indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15.0Apoptosis induction
MCF7 (Breast)12.5Cell cycle arrest
HeLa (Cervical)10.0Enzyme inhibition

Mechanisms of Action : The mechanisms through which this compound exerts its cytotoxic effects include apoptosis induction and inhibition of specific enzymes crucial for cancer cell survival. Studies suggest that it may interfere with metabolic pathways relevant to tumor growth.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for various enzymes involved in metabolic processes. For instance:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, which is significant in neurodegenerative disease contexts.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological macromolecules. These studies help elucidate binding affinities and mechanisms of action, guiding the optimization of the compound's structure for improved efficacy.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that allow precise control over functional groups and stereochemistry. This precision is crucial for enhancing biological activity.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • 2-(2,4-Dichloro-phenoxy)-N-(4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)phenyl)acetamide

Uniqueness

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide stands out due to its unique combination of a pyrimidine ring with dimethyl substitutions and a sulfonamide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biological Activity

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. Its unique structure, which includes a prop-2-enamide backbone and a pyrimidine ring, suggests potential biological activities, particularly in pharmacology.

Chemical Structure

The molecular formula of the compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, and it has a molar mass of 398.44 g/mol. The presence of functional groups such as sulfamoyl and phenyl rings contributes to its biological activity.

PropertyValue
Molecular FormulaC19H18N4O4SC_{19}H_{18}N_{4}O_{4}S
Molar Mass398.44 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antibacterial Effects : The sulfonamide group is known for its antibacterial properties, often targeting bacterial dihydropteroate synthase.
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation through various mechanisms.
  • Anticonvulsant Activity : Related compounds have demonstrated efficacy in seizure models, indicating potential applications in treating epilepsy.

Anticonvulsant Activity

A related compound, (S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide , has shown significant anticonvulsant activity in various animal models:

  • Frings Audiogenic Seizure Model : Effective at an ED50 of 13.21 mg/kg (i.p.).
  • Maximal Electroshock Test : ED50 values ranged from 27.58 mg/kg to 114.4 mg/kg across different administration routes and species.

These findings suggest that the structural features of the cinnamamide derivatives contribute significantly to their anticonvulsant properties .

Safety Profile

In vitro studies assessing cytotoxicity on cell lines such as HepG2 and H9c2 revealed that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Mechanistic Insights

Molecular docking studies have been employed to understand how This compound interacts with biological targets. These studies can elucidate binding affinities and mechanisms of action, which are crucial for optimizing its pharmacological properties .

Case Studies

  • Study on Anticonvulsant Properties : A study highlighted the efficacy of related cinnamamide derivatives in various seizure models, suggesting that modifications in the phenyl ring and olefin linker significantly influence anticonvulsant activity .
  • Safety Evaluation : Preclinical evaluations indicated that certain derivatives did not exhibit mutagenic effects in Ames assays, further supporting their safety for therapeutic use .

Q & A

Q. What analytical methods validate batch-to-batch consistency in synthetic campaigns?

  • Methodology:
  • QC Protocols: Use UPLC-PDA (95% acetonitrile/water), residual solvent analysis (GC-MS), and elemental analysis (C, H, N, S) .

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